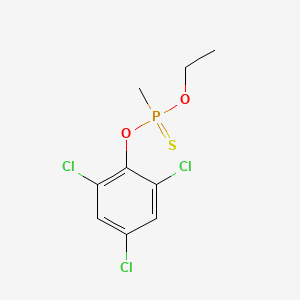

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate

Description

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate is an organophosphorus compound characterized by a methylphosphonothioate backbone, an ethyl group, and a 2,4,6-trichlorophenyl substituent. Key features include:

- Phosphonothioate structure: Direct carbon-phosphorus bond (C-P), distinguishing it from phosphorothioates (P-O-C) .

Properties

CAS No. |

76203-96-8 |

|---|---|

Molecular Formula |

C9H10Cl3O2PS |

Molecular Weight |

319.6 g/mol |

IUPAC Name |

ethoxy-methyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |

InChI |

InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-7(11)4-6(10)5-8(9)12/h4-5H,3H2,1-2H3 |

InChI Key |

JQQMCGBSCREMEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(C)OC1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of OMS156 involves several synthetic routes. One common method includes the reaction of a triazolo ring compound with methanesulfonate under specific conditions . This method is known for its simplicity and suitability for large-scale industrial production.

Industrial Production Methods

The industrial production of OMS156 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is designed to be efficient and scalable, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

OMS156 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of OMS156 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of OMS156 depend on the type of reaction. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

Insecticidal Applications

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate exhibits potent insecticidal activity against a variety of pests. Its effectiveness can be attributed to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for nerve function in insects.

Formulations and Delivery Methods

The compound can be formulated into various delivery systems to enhance its efficacy and application ease:

Environmental Impact and Ecotoxicology

While this compound is effective in pest control, its environmental impact has been a subject of study:

- Toxicity to Non-target Species : Research indicates that compounds in this class can exhibit chronic toxicity in non-target organisms, including birds and aquatic life. Studies have shown delayed neurotoxicity in hens fed diets containing similar phosphonothioates .

- Microbial Degradation : The degradation pathways of organophosphorus compounds by soil microbes are crucial for assessing their environmental persistence and toxicity . Understanding these pathways can help mitigate potential ecological risks associated with their use.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- A study highlighted its effectiveness against aphid populations in cotton fields, showing a significant reduction in pest density when applied as an emulsifiable oil concentrate .

- Another case study focused on the compound's impact on beneficial insects and soil health, emphasizing the need for careful application strategies to minimize non-target effects .

Mechanism of Action

The mechanism of action of OMS156 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights critical differences in substituents and regulatory status among related compounds:

Key Comparative Findings

a) Chlorophenyl Substitution Position

- 2,4,6-Trichlorophenyl (target compound) vs. 2,4,5-Trichlorophenyl (Trichloronat): The 2,4,6-substitution pattern may enhance steric hindrance and reduce enzymatic degradation compared to 2,4,5-substituted analogs .

b) Phosphonothioate vs. Phosphorothioate Backbones

- Phosphonothioates (C-P bond) exhibit greater stability in acidic environments compared to phosphorothioates (P-O-C), which are more prone to hydrolysis .

- Example: The S-propyl phosphorothioate analog () likely degrades faster in soil than the methylphosphonothioate target compound.

c) Alkyl Group Effects

- Ethyl vs. Methyl Groups: Ethylphosphonothioates (e.g., Trichloronat) may persist longer in biological systems than methylphosphonothioates due to increased hydrophobicity .

- S-tert-butyl substituents (): Bulky tert-butyl groups improve UV stability but reduce water solubility, limiting environmental mobility .

d) Regulatory and Toxicity Profiles

Biological Activity

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate (commonly referred to as a type of organophosphate) is a compound of significant interest due to its potent biological activity, particularly as a neurotoxin. This article delves into its biological mechanisms, toxicity profiles, environmental impact, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₉H₈Cl₃NO₂PS

- Molecular Weight : Approximately 348.613 g/mol

- Structure : The compound features a trichlorophenyl group bonded to a phosphorus atom, which is further attached to an ethyl group and a methylthio group.

The presence of three chlorine atoms significantly enhances its lipophilicity and biological activity compared to related compounds. This structural configuration contributes to its effectiveness as a pesticide while raising concerns regarding its persistence in the environment and potential health risks .

The primary mechanism by which this compound exerts its biological activity is through the inhibition of acetylcholinesterase (AChE) . AChE is an essential enzyme for neurotransmission that hydrolyzes acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh at synapses, causing overstimulation of the nervous system. This overstimulation can result in symptoms ranging from muscle twitching to paralysis and potentially death in both invertebrates and vertebrates .

Acute Toxicity

Acute exposure to this compound can lead to:

- Neurological Symptoms : Headache, dizziness, blurred vision, muscle twitching.

- Severe Reactions : Nausea, vomiting, diarrhea, convulsions.

- Fatal Outcomes : High doses can result in respiratory failure and death.

The compound's toxicity varies based on dosage and exposure duration. Studies indicate that even low doses can be neurotoxic .

Chronic Effects

Long-term exposure may result in:

- Neuropathy : Weakness and poor coordination.

- Potential Cancer Risk : Currently untested for carcinogenic properties but raises concerns due to its chemical structure .

Environmental Impact

This compound exhibits significant environmental persistence due to its lipophilic nature. It can accumulate in the tissues of aquatic organisms, leading to bioaccumulation in food chains. Its use as a pesticide poses risks not only to target pests but also to non-target species including beneficial insects and wildlife .

Case Studies and Research Findings

Several studies have investigated the effects and degradation pathways of this compound:

- Neurotoxicity Studies :

- Microbial Degradation :

- Comparative Toxicology :

Summary of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of acetylcholinesterase |

| Acute Symptoms | Neurological disturbances (e.g., muscle twitching), gastrointestinal distress |

| Chronic Effects | Neuropathy; potential long-term health risks |

| Environmental Persistence | High due to lipophilicity; risk of bioaccumulation |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.